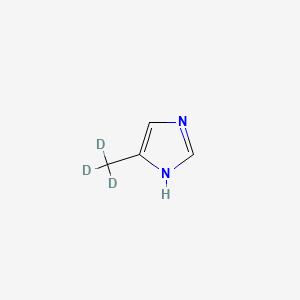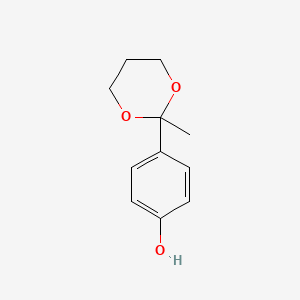
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is a synthetic derivative of the angiotensin-converting enzyme (ACE) inhibitor, Lisinopril.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester typically involves multiple steps, starting from the parent compound, LisinoprilThe final steps involve esterification to form the ethyl and methyl diester derivatives .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the benzyloxycarbonyl group.
Reduction: Reduction reactions can target the ester groups, converting them back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyloxycarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols .
Applications De Recherche Scientifique
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for drug development.
Biology: Employed in enzyme inhibition studies to understand the mechanisms of ACE inhibitors.
Medicine: Investigated for its potential therapeutic effects and as a model compound for studying drug metabolism.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mécanisme D'action
The mechanism of action of N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester involves the inhibition of the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance. By inhibiting ACE, the compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lisinopril: The parent compound, used as an ACE inhibitor in hypertension treatment.
Enalapril: Another ACE inhibitor with similar therapeutic effects.
Captopril: The first ACE inhibitor developed, with a shorter duration of action compared to Lisinopril.
Uniqueness
N-Benzyloxycarbonyl (S)-Lisinopril-d5 Ethyl Methyl Diester is unique due to its deuterium labeling (d5), which makes it useful in pharmacokinetic studies. The benzyloxycarbonyl protection also allows for selective reactions and modifications, making it a versatile tool in synthetic chemistry and drug development.
Propriétés
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N3O7/c1-3-41-30(37)27(20-19-24-13-6-4-7-14-24)34-26(29(36)35-22-12-18-28(35)31(38)40-2)17-10-11-21-33-32(39)42-23-25-15-8-5-9-16-25/h4-9,13-16,26-28,34H,3,10-12,17-23H2,1-2H3,(H,33,39)/t26-,27-,28-/m0/s1/i4D,6D,7D,13D,14D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZMCIGSLRHGDQ-MTKARQSRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCCC3C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)C(=O)N3CCC[C@H]3C(=O)OC)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N3O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S)-1-[(3-Hydroxy-4-methoxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol;hydrochloride](/img/structure/B587967.png)











